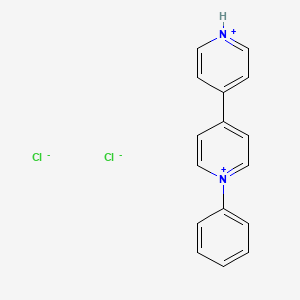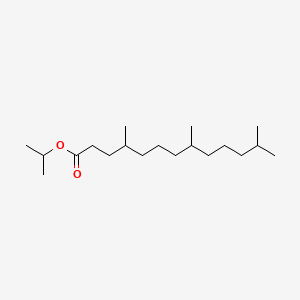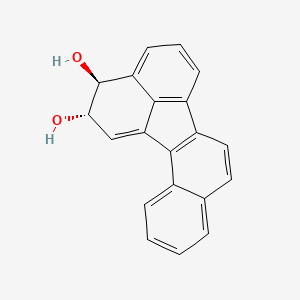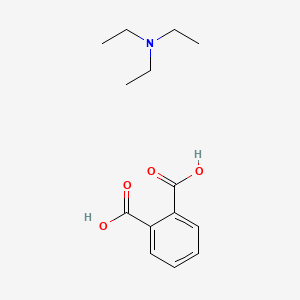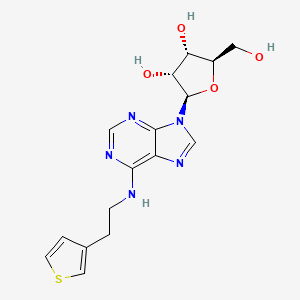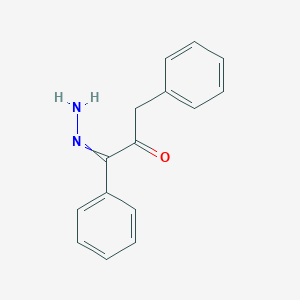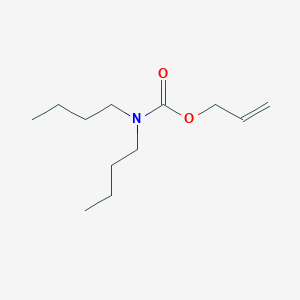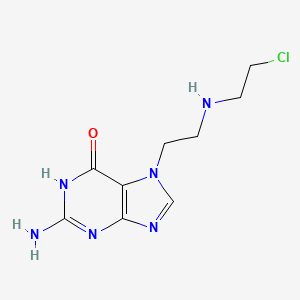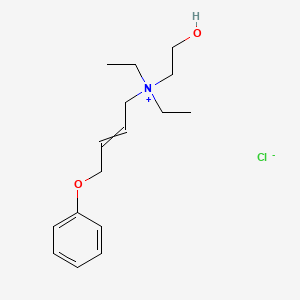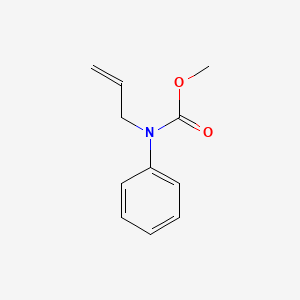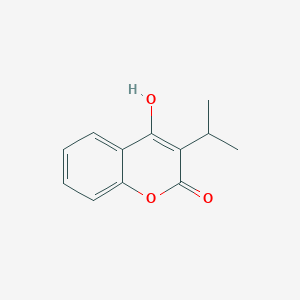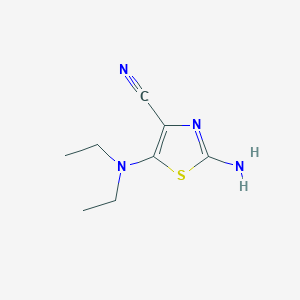
1-Ethenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethenylquinolin-2(1H)-one can be synthesized through various synthetic routes. One common method involves the reaction of 2-quinolinone with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial synthesis.
化学反应分析
Types of Reactions: 1-Ethenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can yield 1-ethenyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Ethenyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
科学研究应用
1-Ethenylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 1-ethenylquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
1-Ethenylquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the treatment of various infections.
Uniqueness: this compound is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
109322-46-5 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC 名称 |
1-ethenylquinolin-2-one |
InChI |
InChI=1S/C11H9NO/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)13/h2-8H,1H2 |
InChI 键 |
QUBIIJHQDMXROU-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C(=O)C=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


